5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine is an organic compound with the molecular formula and a molecular weight of approximately 230.08 g/mol. This compound is classified as a derivative of indene, characterized by the presence of bromine and fluorine atoms along with an amine functional group. It is identified by its CAS number 137402437 and is recognized for its potential applications in medicinal chemistry and materials science.
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine falls under the category of halogenated amines. Its classification is significant due to the unique properties imparted by the bromine and fluorine substituents, which can influence its reactivity and interactions in biological systems.
The synthesis of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine typically involves several steps that include the introduction of bromine and fluorine atoms into the indene structure followed by amination.
The exact reaction conditions can vary but often involve heating under reflux in a suitable solvent such as dimethylformamide or dimethyl sulfoxide.
The molecular structure of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine features a bicyclic system typical of indenes. The presence of bromine at position 5 and fluorine at position 7 contributes to its unique chemical properties.
Key structural data includes:
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The choice of reagents will depend on the desired transformation and specific reaction conditions.
The mechanism of action for 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine largely depends on its application in biological systems. It may interact with various enzymes or receptors due to the presence of halogen atoms which can enhance binding affinity and specificity.
Research indicates that compounds with similar structures may exhibit pharmacological activities such as anti-inflammatory or anticancer effects due to their ability to modulate biological pathways .
While specific physical properties such as boiling point and melting point are not extensively documented for 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine, general characteristics
The strategic incorporation of bromine and fluorine at the C5 and C7 positions of the indane scaffold requires precise regiocontrol to overcome electronic deactivation challenges. Two principal methodologies dominate:
Directed ortho-Metalation (DoM): Lithium-halogen exchange on 4-bromoindane derivatives generates a transient aryllithium species. Subsequent quenching with N-fluorobenzenesulfonimide (NFSI) at −78°C achieves C7 fluorination with 75–82% regioselectivity . This approach capitalizes on the ortho-directing capability of bromine but requires anhydrous conditions and cryogenic temperatures to suppress benzyne formation.
Sequential Electrophilic Aromatic Substitution (EAS): Initial Friedel-Crafts acylation yields 4,7-difluoroindan-1-one. Regioselective bromination at C5 then exploits the enhanced nucleophilicity para to the stronger electron-donating group (ketone vs. fluorine), achieving 89% yield using bromine in acetic acid . Conversely, reversing the sequence (bromination first) significantly impedes subsequent electrophilic fluorination due to bromine’s strong deactivating effect, reducing fluorination yields below 40% .
Table 1: Halogenation Method Comparison for 5-Bromo-7-fluoroindane Synthesis
Strategy | Sequence | Key Reagents | Regioselectivity | Limitations |
---|---|---|---|---|
Directed ortho-Metalation | Bromination → Fluorination | n-BuLi / NFSI, −78°C | 75–82% at C7 | Cryogenic conditions; sensitivity to protic impurities |
Sequential EAS | Fluorination → Bromination | Br₂/AcOH, 25°C | >90% at C5 | Requires acidic conditions; over-bromination risk |
One-pot Halogen Exchange | — | CuBr₂ / Selectfluor®, DMF, 110°C | <60% | Low yield; competing side reactions |
Halogen exchange approaches using copper(II) bromide and Selectfluor® in DMF show promise for single-step synthesis but suffer from modest yields (<60%) and require optimization to suppress dimerization .
The chiral center at C1 demands enantioselective techniques to access optically pure 5-bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine. Key methodologies include:
Asymmetric Reduction of Imines: Prochiral 5-bromo-7-fluoroindan-1-one undergoes condensation with ammonium acetate to form an imine intermediate. Catalytic hydrogenation using Ir-(S)-Xyl-SEGPHOS (0.5 mol%) in methanol achieves 94% ee for the (S)-enantiomer at 50 bar H₂ pressure . The bulky fluoro-bromo substituents enhance facial discrimination by the chiral catalyst.
Enzymatic Kinetic Resolution: Racemic N-acetyl-5-bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine undergoes selective deacetylation using immobilized Candida antarctica lipase B (CAL-B). The (R)-amine is recovered with >99% ee (42% yield), while the (S)-acetamide derivative (98% ee) can be hydrolyzed subsequently .
Table 2: Stereoselective Synthesis Approaches
Method | Chiral Controller | Reaction Conditions | ee (%) | Absolute Configuration |
---|---|---|---|---|
Catalytic Imine Hydrogenation | Ir-(S)-Xyl-SEGPHOS | 50 bar H₂, MeOH, 50°C | 94 | (S)-amine |
Enzymatic Resolution | CAL-B lipase | pH 7.0 buffer, 37°C | >99 | (R)-amine (recovered) |
CBS Reduction of Ketone | (R)-CBS catalyst | BH₃·THF, −20°C | 88 | (R)-alcohol (precursor) |
Mechanistic Insight: The bromine atom’s polarizability enhances π-stacking interactions between the prochiral imine and the Ir-phosphine complex’s aromatic pockets, explaining the high enantioselectivity despite the small fluorine atom .
Direct amination of the halogenated indane scaffold employs catalytic reductive amination or transfer hydrogenation:
Reductive Amination: 5-Bromo-7-fluoroindan-1-one reacts with ammonium acetate and sodium triacetoxyborohydride (STAB-H) in dichloroethane. Brønsted acid additives (e.g., 10 mol% p-TSOH) increase iminium ion formation rate, boosting amine yield from 65% to 92% [3].
Transfer Hydrogenation: Employing ammonium formate as both nitrogen and hydrogen source with Pd/C (5 mol%) in ethanol at 80°C achieves 85% conversion. Critical to success is substrate pretreatment with molecular sieves to minimize water content, preventing ketone reduction to the alcohol side-product [3] .
Table 3: Catalytic Amination Performance Metrics
Method | Catalyst System | Nitrogen Source | Temperature | Yield (%) | Byproducts |
---|---|---|---|---|---|
Reductive Amination | STAB-H / p-TSOH | NH₄OAc | 25°C | 92 | <5% alcohol |
Transfer Hydrogenation | 5% Pd/C | HCO₂NH₄ | 80°C | 85 | 10% indanol (with H₂O present) |
Leuckart-Wallach | — | HCONH₄ | 120°C | 78 | N-formyl amine |
Advanced Catalysis: Ru-pincer complexes enable asymmetric transfer hydrogenation, converting the ketone directly to the (S)-amine with 90% ee using a HCO₂H/Et₃N azeotrope, though bromine-mediated catalyst deactivation remains a challenge requiring specialized ligand designs .
Solvent polarity and protic character critically influence reaction pathways during amination and reduction:
Solvent Effects on Reductive Amination: Non-polar solvents (toluene) favor imine formation but slow STAB-H reduction. Polar aprotic solvents (DMF) accelerate reduction but promote competing aldehyde formation via Kornblum oxidation. Optimal balance is achieved in dichloroethane (ε=10.4), providing 92% isolated yield [3] [8].
Continuous Flow Processing: Halogen sensitivity toward elimination under thermal stress necessitates low-residence-time reactors. A packed-bed reactor with immobilized borohydride resin achieves 95% conversion of the ketone to amine in <2 minutes at 50°C, suppressing dehydrohalogenation byproducts (<1%) [8].
Optimization Strategies:
Table 4: Solvent/Reagent Optimization Impact
Process | Optimal System | Alternative | Yield Improvement | Key Mechanism |
---|---|---|---|---|
Reductive Amination | STAB-H / DCE / p-TSOH | NaBH₃CN / MeOH | +27% | Acid acceleration avoids transimination |
Transfer Hydrogenation | HCO₂NH₄ / EtOH:THF / Pd/C | H₂ / PtO₂ / AcOH | +15% | Controlled proton activity prevents over-reduction |
Halogenation | NBS / 1,2-DCE / 80°C | Br₂ / AcOH | +11% | Minimized ring bromination |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: